molecular formula C27H28FNO3 B394887 2-Phenylethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B394887
M. Wt: 433.5g/mol
InChI Key: WQWIPDQACZGAQA-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a phenethyl group, which is often associated with psychoactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with ethyl acetoacetate under acidic conditions to form the quinoline core. This intermediate is then subjected to alkylation with phenethyl bromide in the presence of a base like potassium carbonate. The final step involves esterification with trimethyl orthoformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenethyl group, where halogens can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

2-Phenylethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the phenethyl group may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Phenethyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

2-Phenylethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites more effectively.

Properties

Molecular Formula

C27H28FNO3

Molecular Weight

433.5g/mol

IUPAC Name

2-phenylethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H28FNO3/c1-17-23(26(31)32-13-12-18-8-5-4-6-9-18)24(19-10-7-11-20(28)14-19)25-21(29-17)15-27(2,3)16-22(25)30/h4-11,14,24,29H,12-13,15-16H2,1-3H3

InChI Key

WQWIPDQACZGAQA-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)F)C(=O)OCCC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)F)C(=O)OCCC4=CC=CC=C4

Origin of Product

United States

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